trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine

Stereochemistry Ligand Design PROTAC Linker

Sourcing a geometrically defined, metabolically stable diamine linker often forces a compromise between rigidity and pharmacokinetic optimization. trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine resolves this with its precisely oriented trans-1,4-substitution and a pKa-modulating gem-difluoro group. - Enforces linear geometry for bivalent ligands, ensuring consistent linker performance in PROTAC design. - The 1,1-difluoro-2-propyl moiety reduces amine basicity and oxidative metabolism, prolonging in vivo half-life. - Supplied with analytical verification to ensure stereochemical fidelity for reproducible asymmetric catalysis and kinase SAR studies.

Molecular Formula C9H18F2N2
Molecular Weight 192.25 g/mol
Cat. No. B13706160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine
Molecular FormulaC9H18F2N2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC(C(F)F)NC1CCC(CC1)N
InChIInChI=1S/C9H18F2N2/c1-6(9(10)11)13-8-4-2-7(12)3-5-8/h6-9,13H,2-5,12H2,1H3
InChIKeyKZABDUWNGQIHKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine


trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine (CAS: 2101630-37-7) is a specialized fluorinated alicyclic diamine characterized by a trans-1,4-cyclohexanediamine core bearing a chiral 1,1-difluoro-2-propyl substituent on one nitrogen atom. This compound, also named rel-(1r,4r)-N1-(1,1-difluoropropan-2-yl)cyclohexane-1,4-diamine, features a rigid cyclohexane scaffold that enforces a defined spatial orientation of its two amine groups, a critical parameter for the rational design of bivalent ligands, kinase inhibitors, and PROTAC linkers . The incorporation of a gem‑difluoropropyl moiety confers distinct physicochemical and pharmacokinetic properties compared to non‑fluorinated or mono‑fluorinated analogs, a design strategy extensively validated in modern drug discovery [1].

Stereochemically defined trans-1,4-cyclohexanediamine supports linear scaffold design for bivalent ligands and kinase inhibitors.
Gem-difluoropropyl substituent enables modulation of amine basicity and metabolic stability in SAR exploration.
PROTAC linker and JAK inhibitor building block with reported scaffold potential in patent and research contexts.

Why Generic Analogs Fall Short


Simple substitution with unsubstituted trans-1,4-cyclohexanediamine or its cis-isomer fails to recapitulate the unique properties required for advanced pharmaceutical applications. The trans-stereochemistry of the cyclohexane ring is essential for maintaining a linear, extended molecular geometry necessary for optimal binding to biological targets or for consistent linker performance in bifunctional molecules like PROTACs [1]. Critically, the 1,1-difluoro-2-propyl substituent is not merely a steric modification; the gem‑difluoro motif acts as a powerful modulator of amine basicity (lowering pKa), lipophilicity, and metabolic stability [2]. Substituting this with a non‑fluorinated alkyl chain or a simple fluoroalkyl group would result in a compound with higher amine pKa, altered hydrogen‑bonding capacity, and significantly different in vivo clearance rates, thereby invalidating structure‑activity relationships (SAR) developed around the precise electronic and steric environment of the difluoropropyl group [3].

!
cis-Isomer or non-linear analogs
The trans geometry enforces extended molecular shape essential for target binding; a cis-isomer introduces a bent architecture that may not support the same pharmacophore alignment.
!
Non-fluorinated or simple alkyl derivatives
Replacing the gem-difluoro group with a non-fluorinated chain raises amine pKa and reduces metabolic stability, potentially shifting SAR and clearance profiles away from the design intent.
!
Unsubstituted trans-1,4-cyclohexanediamine
Lacks the difluoropropyl electronic and lipophilic vector; direct replacement would eliminate the unique pKa and metabolic stability advantages that differentiate this building block in kinase inhibitor and PROTAC research.

Product Differentiation Evidence


Stereochemical Purity vs. cis-Isomer

This compound is exclusively supplied as the trans-(1r,4r) stereoisomer, as confirmed by its IUPAC name rel-(1r,4r)-N1-(1,1-difluoropropan-2-yl)cyclohexane-1,4-diamine . In contrast, the analogous cis-N1-(2,2-Difluoroethyl)-1,4-cyclohexanediamine (CAS 1884306-02-8) possesses a bent, cis-configured cyclohexane ring that yields a distinct, non-linear spatial orientation of its amine functionalities . This stereochemical divergence results in fundamental differences in molecular shape and vectorial presentation of binding motifs, which are critical for the rational design of bivalent ligands, kinase inhibitors, and PROTAC linkers [1].

Stereochemical identity
Head-to-head
trans-(1r,4r) vs. cis-isomer
Linear geometry enables extended scaffold binding.
cis-isomer yields a bent molecular shape; may not transfer to PROTAC or kinase applications.
Stereochemistry Ligand Design PROTAC Linker

Purity and Batch Reproducibility

The compound is offered at a minimum purity of 97% as verified by its vendor specification, ensuring high chemical homogeneity for sensitive research applications . While generic trans-1,4-cyclohexanediamine (CAS 2615-25-0) is commercially available, its purity can vary widely between sources and batches, often ranging from 95% to 98% . The defined 97% purity for the fluorinated derivative, with a defined molecular weight of 192.25 g/mol, provides a level of assurance required for precise stoichiometric calculations in multi‑step syntheses and for minimizing the influence of impurities on biological assay outcomes.

Purity specification
Specification review
≥97%
Controlled purity supports reproducible stoichiometry and assay outcomes.
Variable purity (95‑98%) in generic trans-1,4-cyclohexanediamine may increase impurity risk.
Chemical Synthesis Quality Control Analytical Chemistry

Gem-Difluoro Motif: pKa and Metabolic Stability

The 1,1-difluoro-2-propyl group serves as a metabolically stable and pKa‑modulating substituent. The strong electron‑withdrawing effect of the gem‑difluoro group reduces the basicity (pKa) of the adjacent secondary amine compared to a non‑fluorinated propylamine [1]. For a class‑representative compound, 3-(2,2-difluoropropyl)piperidine, in vitro microsomal stability data indicate >80% parent compound remaining after 60 minutes, a significant improvement over non‑fluorinated analogs [2]. While direct pKa data for the target compound are not available, the established effect of gem‑difluoro groups on lowering amine pKa by 1‑2 units is a well‑documented class‑level inference [1] [3].

Metabolic stability (class)
Class-level
>80% parent after 60 min (related analog)
Supports stability and pKa modulation context.
Class-level inference from gem-difluoro amine data; target-specific validation advised.
Medicinal Chemistry Drug Design Pharmacokinetics Bioisostere

JAK Inhibitor Scaffold Potential

The trans-1,4-cyclohexanediamine core is a privileged scaffold in the design of Janus kinase (JAK) inhibitors, as exemplified by numerous patents disclosing substituted cyclohexane-1,4-diamine derivatives with potent JAK inhibitory activity [1] [2]. The trans‑stereochemistry is essential for aligning key pharmacophoric elements within the ATP‑binding pocket of JAK enzymes. The addition of the difluoropropyl group to this core in trans-N1-(1,1-Difluoro-2-propyl)-1,4-cyclohexanediamine introduces a distinct lipophilic and electronic profile that can be exploited to modulate selectivity among JAK isoforms (JAK1, JAK2, JAK3, TYK2) or to improve kinase‑panel selectivity compared to simpler, non‑fluorinated analogs [3].

JAK inhibitor scaffold
Class-level
Privileged scaffold in patent disclosures
Supports JAK inhibitor design context.
Specific SAR and selectivity must be established per program.
Kinase Inhibitor JAK Immunology Inflammation

Dihydrochloride Salt: Handling & Solubility

This compound is also available as the dihydrochloride salt (CAS of salt form not specified, but referenced under the same IUPAC name rel-(1r,4r)-N1-(1,1-difluoropropan-2-yl)cyclohexane-1,4-diamine dihydrochloride) with a molecular weight of 265.17 g/mol . The dihydrochloride salt offers significantly improved aqueous solubility and solid‑state stability compared to the free base (MW 192.25 g/mol) [1]. In contrast, many generic cyclohexanediamine analogs are only offered as the free base, which can be hygroscopic, prone to CO2 absorption, and challenging to handle in precise stoichiometric amounts.

Salt form advantage
Head-to-head
Dihydrochloride salt vs. free base
Improved aqueous solubility and solid-state handling.
Free base may be hygroscopic; salt form enhances weighing accuracy and assay reproducibility.
Salt Form Formulation Solubility Stability

Key Application Scenarios


Next-Generation JAK Inhibitor Design

This compound serves as an advanced building block for the synthesis of novel JAK inhibitors. Its rigid trans-1,4-cyclohexanediamine core provides the precise linear geometry required for optimal occupancy of the ATP‑binding pocket in JAK enzymes, a feature validated by numerous patent disclosures [1]. The difluoropropyl substituent introduces a unique electronic and lipophilic vector that can be leveraged to fine‑tune kinase selectivity and improve metabolic stability, key differentiators from simpler, non‑fluorinated analogs [2] [3].

Metabolically Stable PROTAC Linkers

The trans‑stereochemistry enforces a defined, extended distance between the two amine functional groups, a critical parameter for the design of effective PROTAC linkers that must span the interface between an E3 ligase ligand and a target protein binder [1]. The incorporation of the 1,1-difluoro-2-propyl group is a strategic modification to increase the linker's metabolic stability, thereby prolonging the in vivo half‑life of the resulting PROTAC molecule and reducing the risk of premature linker cleavage [2] [3].

Asymmetric Catalysis and Chiral Ligands

The presence of a chiral center on the difluoropropyl side chain, combined with the trans‑cyclohexane scaffold, makes this diamine a valuable precursor for the synthesis of chiral N,N′‑dialkylated ligands used in asymmetric catalysis. Such ligands have demonstrated high enantioselectivity (up to 90% ee) in the hydrogenation of aryl ketones [1]. The gem‑difluoro motif can further modulate the Lewis basicity and steric environment of the nitrogen donor atoms, potentially leading to novel catalytic activities or enhanced enantioselectivity compared to non‑fluorinated counterparts [2].

Application
Selection Property
Validation Focus
JAK inhibitor synthesis
trans-1,4-diamine core with difluoropropyl vector
Kinase selectivity and DMPK profile review
PROTAC linker design
Linear trans geometry and metabolic stability of gem-difluoro motif
Linker stability and ternary complex formation assessment
Chiral ligand development
Chiral center on difluoropropyl chain combined with trans scaffold
Enantioselectivity and Lewis basicity modulation in asymmetric catalysis
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